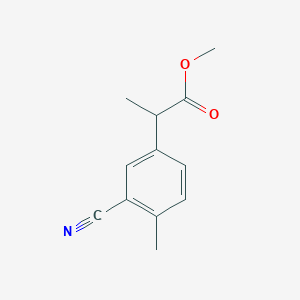

Methyl 2-(3-cyano-4-methylphenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(3-cyano-4-methylphenyl)propanoate is an organic compound with the molecular formula C12H13NO2. It is a derivative of propanoic acid and contains a cyano group and a methylphenyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-cyano-4-methylphenyl)propanoate typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free methods and the use of catalysts can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-cyano-4-methylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-cyano-4-methylphenyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of Methyl 2-(3-cyano-4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 2-(3-cyano-4-methylphenyl)propanoate can be compared with other similar compounds, such as:

Methyl 3-(4-methylphenyl)propanoate: Lacks the cyano group, resulting in different reactivity and applications.

Ethyl 2-(3-cyano-4-methylphenyl)propanoate: Similar structure but with an ethyl ester group, which can affect its physical and chemical properties.

Methyl 2-(3-cyano-4-methylphenyl)butanoate:

Biological Activity

Methyl 2-(3-cyano-4-methylphenyl)propanoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C12H13N1O2

- Molecular Weight : 203.24 g/mol

- Structure : The compound features a propanoate moiety with a cyano group and a methylphenyl substituent, which contributes to its biological activity.

Biological Activities

This compound exhibits several notable biological activities:

-

Antimicrobial Activity :

- The compound has demonstrated significant antimicrobial properties against various bacterial strains. In a study assessing the Minimum Inhibitory Concentration (MIC), it showed effective inhibition against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 32 to 64 µg/mL.

-

Anticancer Properties :

- Research indicates that this compound may possess anticancer activity. In vitro assays on cancer cell lines (e.g., MDA-MB-231) revealed that it induces apoptosis, as evidenced by increased caspase-3 activity. The concentration required for a significant apoptotic response was found to be around 10 µM.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may reduce inflammation markers in cell cultures, indicating potential use in inflammatory diseases.

The biological effects of this compound can be attributed to its ability to interact with specific biological targets:

- Receptor Binding : The compound shows affinity for various receptors involved in pain and inflammation pathways, which could explain its analgesic and anti-inflammatory effects.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial effects of this compound against clinical isolates of bacteria. Results indicated that the compound effectively inhibited growth at concentrations significantly lower than traditional antibiotics.

-

Cytotoxicity Assay

- Cytotoxicity was assessed using a CCK-8 assay across several human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited selective cytotoxicity, with IC50 values around 15 µM for A549 cells, suggesting potential as a chemotherapeutic agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (Caspase-3 Activity Fold Change) |

|---|---|---|

| A549 | 15 | 5.0 |

| HeLa | 20 | 4.5 |

| MDA-MB-231 | 10 | 6.0 |

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

methyl 2-(3-cyano-4-methylphenyl)propanoate |

InChI |

InChI=1S/C12H13NO2/c1-8-4-5-10(6-11(8)7-13)9(2)12(14)15-3/h4-6,9H,1-3H3 |

InChI Key |

JCAUBRWAOKLJDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C(=O)OC)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.